Cas no 183582-92-5 (1,3,5-Cyclohexanetricarbonitrile)
1,3,5-Cyclohexanetricarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Cyclohexanetricarbonitrile
- 1,3,5-CYCLOHEXANETRICARBONITRILE (CIS- AND TRANS- MIXTURE)
- 1,3,5-Tricyanocyclohexane (cis- and trans- mixture)
- 1,3,5-Tricyanocyclohexane
- (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
- Cyclohexane-1,3,5-tricarbonitrile
- 1alpha,3alpha,5beta-Tricyanocyclohexane
- 1alpha,3alpha,5alpha-Tricyanocyclohexane
- C1967
- AK01050662
- (1alpha,3alpha,5alpha)-1,3,5-Tricyanocyclohexane
- D89471
- MFCD08276327
- (1
- A,5
- D89504
- VMUOSHREZKXCIV-UHFFFAOYSA-N
- 183582-92-5
- BS-43934
- SCHEMBL2024288
- AKOS015914344
- A)-Cyclohexane-1,3,5-tricarbonitrile
- (1R,3S,5s)-cyclohexane-1,3,5-tricarbonitrile
- A,3
- 168280-46-4
- C2327
- 1,3,5-CYCLOHEXANETRICARBONITRILE, (1ALPHA,3ALPHA,5ALPHA)-
-
- MDL: MFCD08276327
- Inchi: 1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
- InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
- SMILES: N#CC1CC(C#N)CC(C#N)C1
Computed Properties
- Exact Mass: 159.08000
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.4
- XLogP3: 0.2
Experimental Properties
- Boiling Point: 200°C/0.2mmHg(lit.)
- PSA: 71.37000
- LogP: 1.58964
1,3,5-Cyclohexanetricarbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3439
- HazardClass:6.1
- PackingGroup:III
1,3,5-Cyclohexanetricarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2327-5g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | 98.0%(GC),cis- and trans- mixture | 5g |
2990.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2327-1g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | 98.0%(GC),cis- and trans- mixture | 1g |
¥830.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70105-1g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | ≥98%, | 1g |
¥958.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70105-200mg |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | ≥98%, | 200mg |
¥238.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2327-1G |
1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) |
183582-92-5 | >98.0%(GC) | 1g |
¥830.00 | 2023-06-14 | |
| eNovation Chemicals LLC | D963767-1g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | 98.0% | 1g |
$155 | 2024-06-07 | |
| Cooke Chemical | T8337130-1g |
1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) |
183582-92-5 | >98.0%(GC) | 1g |
RMB 664.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2327-1g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | 98.0%(GC),cis- and trans- mixture | 1g |
¥830.0 | 2023-09-02 | |
| 1PlusChem | 1P00286I-1g |
1,3,5-Cyclohexanetricarbonitrile |
183582-92-5 | >98.0%(GC) | 1g |
$221.00 | 2023-12-19 | |
| Aaron | AR0028EU-1g |
1,3,5-CYCLOHEXANETRICARBONITRILE |
183582-92-5 | 98% | 1g |
$98.00 | 2025-01-21 |
1,3,5-Cyclohexanetricarbonitrile Suppliers
1,3,5-Cyclohexanetricarbonitrile Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1,3,5-Cyclohexanetricarbonitrile
Introduction to 1,3,5-Cyclohexanetricarbonitrile (CAS No. 183582-92-5)
1,3,5-Cyclohexanetricarbonitrile, identified by its Chemical Abstracts Service (CAS) number 183582-92-5, is a significant heterocyclic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This tricarbonyl-substituted cyclohexane derivative exhibits unique structural and electronic properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's structure consists of a cyclohexane ring substituted with three nitrile groups at the 1, 3, and 5 positions. This arrangement imparts a high degree of electron-withdrawing character to the molecule, which can be exploited in various synthetic transformations. The presence of multiple nitrile groups also makes it a versatile precursor for the preparation of more complex heterocycles and functionalized derivatives.
In recent years, 1,3,5-Cyclohexanetricarbonitrile has been explored as a key building block in the development of novel therapeutic agents. Its ability to serve as a scaffold for constructing biologically active molecules has been particularly noteworthy in the quest for new treatments for neurological disorders, infectious diseases, and cancer. The compound's nitrile groups can be readily transformed into other functional moieties, such as amides, carboxylic acids, and thiols, through various chemical reactions.
One of the most compelling aspects of 1,3,5-Cyclohexanetricarbonitrile is its role in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and proteases that are implicated in cancer progression. The electron-deficient nature of the nitrile groups enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic addition reactions that are crucial for drug discovery.
Recent advancements in computational chemistry have further highlighted the potential of 1,3,5-Cyclohexanetricarbonitrile as a lead compound. Molecular modeling studies suggest that its rigid tricyclic framework can effectively bind to biological targets with high affinity. This has led to the design of novel derivatives with improved pharmacokinetic properties and reduced toxicity profiles. Such computational insights are accelerating the development of next-generation pharmaceuticals.
The synthesis of 1,3,5-Cyclohexanetricarbonitrile itself presents an interesting challenge due to its strained tricyclic core. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that offer more efficient pathways to this compound. For example, transition-metal-catalyzed cyclization reactions have been employed to construct the tricyclic framework under milder conditions than previously reported.
From a pharmaceutical perspective, one notable application of 1,3,5-Cyclohexanetricarbonitrile is in the development of antiviral agents. The compound's ability to interfere with viral replication through inhibition of key enzymes has been explored in preclinical studies. Its structural features allow for selective binding to viral proteases and polymerases without significant off-target effects on host enzymes. This selectivity is critical for developing effective antiviral therapies with minimal side effects.
The versatility of 1,3,5-Cyclohexanetricarbonitrile extends beyond pharmaceutical applications into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a building block for organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to undergo π-stacking interactions with other aromatic molecules could lead to novel materials with enhanced charge transport properties.
In conclusion,1,3,5-Cyclohexanetricarbonitrile (CAS No. 183582-92-5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its role as a synthetic intermediate in drug development continues to be refined through innovative methodologies and computational approaches. As research progresses,1,3,5-Cyclohexanetricarbonitrile is poised to play an increasingly important role in addressing some of today's most pressing medical challenges while also opening new avenues in materials science and technology.
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